Isoasparagine
Overview
Description
It is the α-amide of aspartic acid and can occur as an N-terminal amidated residue of proteins . This compound is significant in various biochemical processes and has unique properties that distinguish it from other amino acids.
Mechanism of Action
Target of Action
Isoasparagine is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It is involved in the formation of cystobactamids, which are myxobacteria-derived topoisomerase inhibitors with potent anti-Gram-negative activity . The primary targets of this compound are the bacterial topoisomerase IIA .
Mode of Action
This compound interacts with its targets through a unique α-methoxy-L-isoasparagine or a β-methoxy-L-asparagine linker moiety . This interaction is facilitated by a non-ribosomal peptide synthetase (NRPS) and involves the formation of tailored para-aminobenzoic acids . The biosynthetic logic involves a previously uncharacterized bifunctional domain found in the stand-alone NRPS module CysH, which performs either an aminomutase (AM) or an amide dehydratase (DH) type of reaction, depending on the activity of CysJ which hydroxylates CysH-bound L-asparagine .
Biochemical Pathways
This compound is involved in the biosynthesis of cystobactamids, a process that involves several key steps of linker formation and shuttling via CysB to the NRPS . The biosynthetic steps are reconstituted using in vitro experiments . This compound is also involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction .
Pharmacokinetics
It is known that this compound is a non-essential amino acid, meaning it can be produced by the body in addition to being obtained from food . The ADME properties of this compound and their impact on bioavailability are yet to be fully understood.
Result of Action
The action of this compound results in the formation of cystobactamids, which are potent inhibitors of bacterial topoisomerase IIA . These compounds have shown significant anti-Gram-negative activity . The formation of these compounds involves the attachment of ammonia to aspartic acid in an amidation reaction, which is crucial for the metabolic control of cell functions in nerve and brain tissue .
Biochemical Analysis
Biochemical Properties
Isoasparagine plays a significant role in biochemical reactions. It is involved in the production of cystobactamids, a family of non-ribosomally synthesized peptide antibiotics produced by different myxobacteria . These antibiotics consist of tailored para-aminobenzoic acids, connected by a unique α-methoxy-L-isoasparagine or a β-methoxy-L-asparagine linker moiety .
Cellular Effects
It is known that this compound is involved in the biosynthesis of cystobactamids . Cystobactamids are potent anti-Gram-negative antibiotics, indicating that this compound may play a role in the production of compounds with antimicrobial properties .
Molecular Mechanism
It is known to be involved in the biosynthesis of cystobactamids . In this process, this compound is used as a linker moiety, connecting tailored para-aminobenzoic acids . The biosynthetic steps of linker formation and shuttling via CysB to the non-ribosomal peptide synthetase (NRPS) have been reconstituted in vitro .
Temporal Effects in Laboratory Settings
It is known that this compound is involved in the biosynthesis of cystobactamids . This suggests that this compound may have a role in long-term cellular functions, such as the production of antimicrobial compounds .
Metabolic Pathways
This compound is involved in the metabolic pathways of cystobactamid biosynthesis . In this pathway, this compound serves as a linker moiety, connecting tailored para-aminobenzoic acids .
Transport and Distribution
It is known that this compound is involved in the biosynthesis of cystobactamids , suggesting that it may be transported and distributed within cells as part of this process .
Subcellular Localization
Given its role in the biosynthesis of cystobactamids , it is likely that this compound is localized in the areas of the cell where this biosynthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoasparagine can be synthesized from β-benzyl aspartate. The process involves the selective saponification of carbobenzoxyaspartic acid dibenzyl ester, followed by decarbobenzoxylation with hydrogen bromide to yield β-benzyl aspartate hydrobromide . This intermediate is then converted to this compound through further reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, amidation reactions, and purification processes.
Chemical Reactions Analysis
Types of Reactions: Isoasparagine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in peptide synthesis where it can replace other amino acids.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Various reagents, including carbodiimides and coupling agents, are used in peptide synthesis involving this compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. In peptide synthesis, this compound-containing peptides are the primary products.
Scientific Research Applications
Isoasparagine has diverse applications in scientific research:
Comparison with Similar Compounds
Asparagine: Similar in structure but differs in the position of the amide group.
Aspartic Acid: The precursor to isoasparagine, differing by the presence of an amide group instead of a carboxyl group.
Isoaspartic Acid: An isomer of aspartic acid, differing in the position of the carboxyl group.
Uniqueness: this compound is unique due to its specific structural configuration and its role in protein modifications. It can influence protein function and stability in ways that other similar compounds cannot .
Properties
IUPAC Name |
3,4-diamino-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLJIHNCYNOQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901471 | |
Record name | NoName_589 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
498-25-9 | |
Record name | 3,4-Diamino-4-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoasparagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC528893 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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